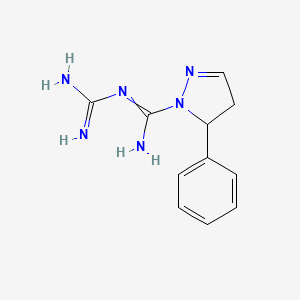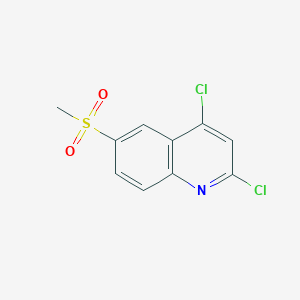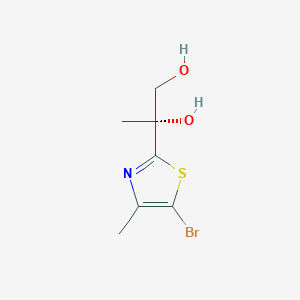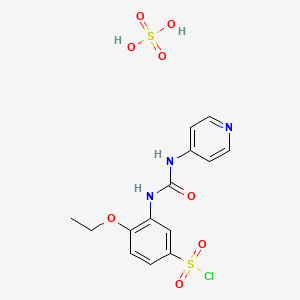
N'-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is an organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes a phenyl group and a dihydropyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular pathways involved are still under investigation, but initial studies suggest that it may interfere with signaling pathways related to cell growth and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide
- N-(4-carbamimidoyl-phenyl)-glycine derivatives
- N,N-dimethyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide hydroiodide
Uniqueness
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide stands out due to its unique dihydropyrazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H14N6 |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
N'-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) |
InChI-Schlüssel |
SZZOILYQDCPXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=NC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)

![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)





![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)

![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)

